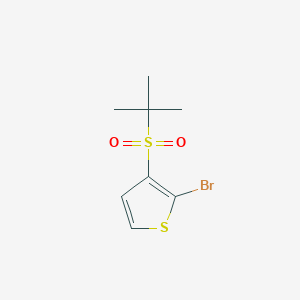

2-bromo-3-(tert-butylsulfonyl)thiophene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-bromo-3-(tert-butylsulfonyl)thiophene is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. This compound is a member of the thiophene family, which is a class of organic compounds that contain a five-membered ring made up of four carbon atoms and a sulfur atom.

科学的研究の応用

Multi-Coupling Reagent

3-Bromo-2-(tert-butylsulfonyl)-1-propene, closely related to 2-bromo-3-(tert-butylsulfonyl)thiophene, acts as a versatile multi-coupling reagent in synthetic chemistry. It reacts with various electrophiles (aldehydes, ketones, nitriles, and alkynes) in the presence of zinc metal to yield unsaturated sulfones. These compounds can further undergo reactions with different nucleophiles to yield highly functionalized sulfones, demonstrating its applicability in creating complex organic structures (Auvray, Knochel, & Normant, 1985).

Palladium-Catalyzed Arylation

Palladium-catalyzed direct regiospecific arylation at C5 of thiophenes bearing SO2R substituents at C3 has been achieved, highlighting the role of this compound derivatives in synthesizing arylated thiophene-3-sulfonic amides or esters. This process exemplifies the compound's utility in forming aryl-heteroaryl coupled products, enriching the toolbox for thiophene modification (Bheeter, Bera, & Doucet, 2013).

Building Blocks for Molecular Electronics

Aryl bromides, akin to this compound, serve as useful building blocks for thiol end-capped molecular wires, crucial in molecular electronics. Efficient synthetic transformations have been developed to create a variety of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires from these precursors, demonstrating the compound's potential in the development of electronic materials (Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, Bjørnholm, & Nielsen, 2005).

Enhanced Reactivity of Strained Thiophene

The synthesis and remarkable reactivity of a highly strained thiophene with two fused four-membered rings, achieved through the manipulation of a derivative similar to this compound, showcase its utility in generating novel thiophene structures. This reactivity is exploited in various organic reactions, including Diels-Alder reactions, demonstrating its potential for creating complex organic frameworks (Nakayama & Kuroda, 1993).

将来の方向性

Thiophene derivatives have received much attention because they are incorporated in natural products, medicines, functional materials, and photoresponsive dyes . They have been applied as building blocks in the fields of dyes, pharmaceuticals, agrochemicals, etc . Oligothiophenes and polythiophenes derived from thiophene derivatives have been widely studied for their conductivity and optical nature affected by external stimuli . They have potential applications in field-effect transistors, electroluminescent devices, and solar cells .

特性

IUPAC Name |

2-bromo-3-tert-butylsulfonylthiophene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrO2S2/c1-8(2,3)13(10,11)6-4-5-12-7(6)9/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDIYYNLIHXXLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1=C(SC=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4R)-N-ethyl-4-{[(methylthio)acetyl]amino}-1-(pyridin-4-ylmethyl)-L-prolinamide](/img/structure/B5541060.png)

![3-methyl-N-{2-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-4-pyridinamine dihydrochloride](/img/structure/B5541071.png)

![4-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1-methyl-2-imidazolidinone](/img/structure/B5541079.png)

![1-[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine](/img/structure/B5541088.png)

![4-{[3-(butyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5541095.png)

![N-[1-(4-methylphenyl)ethyl]-N'-phenylurea](/img/structure/B5541106.png)

![1-[(2R)-tetrahydrofuran-2-ylcarbonyl]-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5541120.png)

![1-cyclopentyl-4-{[3-(2,6-dimethylphenoxy)-1-azetidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5541127.png)

![N-methyl-4-{6-[(pyridin-4-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide](/img/structure/B5541146.png)

![1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5541154.png)

![N'-(2-chlorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5541161.png)